4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Pharmaceutical Development Preclinical Research Medicinal Chemistry

4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 117613-30-6) is a fused heterocyclic compound comprising a furan ring and a pyrrole ring, with a carboxylic acid group at the 5-position and a methyl group at the 4-position. It has a molecular formula of C8H7NO3, a molecular weight of 165.15 g/mol, and a reported melting point of 200°C.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 117613-30-6
Cat. No. B055709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
CAS117613-30-6
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C1C(=O)O)OC=C2
InChIInChI=1S/C8H7NO3/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyITEWRYWRNQCNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid (CAS: 117613-30-6): Technical Baseline and Procurement Considerations


4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 117613-30-6) is a fused heterocyclic compound comprising a furan ring and a pyrrole ring, with a carboxylic acid group at the 5-position and a methyl group at the 4-position. It has a molecular formula of C8H7NO3, a molecular weight of 165.15 g/mol, and a reported melting point of 200°C . The compound is recognized in the literature as the core scaffold for a series of novel, potent D-amino acid oxidase (DAAO) inhibitors, and it is this specific substitution pattern (4-methyl, 5-carboxylic acid) that defines its activity profile [1]. It is typically supplied as a solid with a purity of 95-97% [2], and is intended for research and development applications.

Critical Selection Risks: Why 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid Cannot Be Arbitrarily Substituted


This compound is not a generic chemical commodity; it is the foundational building block for a specific pharmacophore. Attempting to substitute this compound with other furo[3,2-b]pyrrole or thieno[3,2-b]pyrrole derivatives in a synthetic pathway or biological assay carries a high risk of project failure due to its unique substitution pattern . The 4-methyl and 5-carboxylic acid moieties are not interchangeable decorations but are critical structural features that dictate its biological activity as a DAAO inhibitor core [1]. As the evidence below demonstrates, even the seemingly minor change of removing the 4-methyl group leads to a distinct compound with a different DAAO inhibitory profile, known in the literature as "SUN" [2]. The presence of the 5-carboxylic acid group is also essential, providing the critical binding interaction and synthetic handle that esters (e.g., methyl ester derivatives) lack, making the free acid the uniquely reactive, non-negotiable starting material for specific chemical transformations .

Product-Specific Quantitative Evidence Guide for 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid (CAS 117613-30-6)


Enhanced Solubility for Improved Formulation and Handling

The target compound's predicted physicochemical profile indicates a significant advantage in aqueous solubility over closely related heterocyclic analogs, a critical factor for in vitro assays and in vivo formulation. Specifically, the predicted aqueous solubility (cLogS) of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is -1.394, which corresponds to a molar solubility of approximately 40.3 mM . This is markedly higher than the predicted solubility of its structural analog, thieno[3,2-b]pyrrole-5-carboxylic acid, which has a predicted cLogS of -2.15 (~7.1 mM), a difference of over 5-fold. This difference arises from the replacement of a furan oxygen with a thiophene sulfur, which significantly reduces polarity .

Pharmaceutical Development Preclinical Research Medicinal Chemistry Physicochemical Properties

Lower cLogP for Enhanced Metabolic Profile and Reduced Lipophilicity-Driven Off-Target Binding

The target compound exhibits a favorable lipophilicity profile compared to its sulfur-containing thieno analog, which is a key parameter for optimizing drug-like properties and minimizing promiscuous binding. The predicted octanol-water partition coefficient (cLogP) for 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is 0.737 . In contrast, the thieno[3,2-b]pyrrole-5-carboxylic acid analog has a significantly higher predicted cLogP of 1.4 . This difference of 0.66 log units represents a nearly 5-fold lower predicted partition into lipophilic environments for the target compound.

Drug Discovery ADME Properties Lead Optimization Safety Pharmacology

Functional Divergence: Methyl Group Dictates Distinct Pharmacophore from Des-methyl Analog 'SUN'

The 4-methyl group on the target compound is not merely a passive substituent but fundamentally differentiates it from its des-methyl analog, 4H-furo[3,2-b]pyrrole-5-carboxylic acid, known in the literature as "SUN". SUN is a well-characterized, orally active DAAO inhibitor that has been validated in multiple animal models, raising plasma and brain d-serine levels and demonstrating efficacy in neuropathic pain and cognitive enhancement assays [1][2]. The presence of the methyl group in the target compound creates a distinct chemical entity with a different patent landscape and a unique biological fingerprint. While specific IC50 values for the 4-methyl analog are not publicly available in the primary literature, its role as a core building block for a series of potent DAAO inhibitors is established in the seminal Sepracor patent [3]. The des-methyl analog (SUN) serves as a key comparator, with reported DAAO binding affinity (Kd) of 29 nM [4], establishing the baseline potency for this scaffold.

Medicinal Chemistry Neuroscience Enzyme Inhibition D-Amino Acid Oxidase

Free Carboxylic Acid Enables Direct Amide Bond Formation, a Critical Synthetic Node

The presence of the free carboxylic acid group at the 5-position is a crucial point of differentiation from its methyl ester analog, methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 103441-80-1). While the ester is a useful protected intermediate, the free acid is the required functional group for direct amide bond formation . The target compound eliminates the need for an ester hydrolysis step, which can be low-yielding or incompatible with other functional groups in a complex molecule. In the context of generating libraries of DAAO inhibitors or other bioactive molecules, the ability to directly couple the 5-carboxylic acid to a diverse set of amines via standard peptide coupling reagents (e.g., HATU, EDC) provides a significant and quantifiable advantage in synthetic efficiency and step economy.

Organic Synthesis Medicinal Chemistry Building Blocks Amide Coupling

Validated Application Scenarios for 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid


Medicinal Chemistry: Core Scaffold for Novel D-Amino Acid Oxidase (DAAO) Inhibitors

This compound is the definitive starting material for synthesizing novel analogs of the DAAO inhibitor pharmacophore. As detailed in patent literature, this specific scaffold is the basis for a series of potent, fused heterocyclic inhibitors of DAAO [1]. The well-characterized in vivo activity of the related des-methyl analog, SUN (4H-furo[3,2-b]pyrrole-5-carboxylic acid), which raises brain d-serine levels and demonstrates efficacy in models of pain and cognition, provides strong evidence for the therapeutic potential of this chemical class [2][3]. The target compound's unique substitution pattern (4-methyl) allows researchers to explore new intellectual property space and potentially identify compounds with improved potency, selectivity, or ADME properties compared to the known SUN series.

Chemical Biology: A Tool for Probing D-Serine Metabolism and NMDA Receptor Function

The target compound serves as an essential precursor for creating potent and selective chemical probes to study DAAO function. By inhibiting DAAO, the enzyme responsible for degrading d-serine, compounds derived from this scaffold can be used to elevate d-serine levels in vitro and in vivo [1]. Given that DAAO inhibition is a validated mechanism for enhancing NMDA receptor function [2], this compound is a critical tool for researchers studying synaptic plasticity, learning and memory, and the pathophysiology of neuropsychiatric disorders like schizophrenia, where d-serine levels are known to be dysregulated.

Synthetic Chemistry: A Versatile Building Block for Generating Diverse Heterocyclic Libraries

The free carboxylic acid functionality makes this compound an ideal, pre-activated building block for parallel synthesis and the generation of focused chemical libraries [1]. It can be efficiently coupled to a vast array of commercial amines using standard amide bond-forming reactions, eliminating the need for a separate deprotection or activation step. This capability allows for the rapid exploration of structure-activity relationships (SAR) around the furo[3,2-b]pyrrole core, making it a high-value asset for any medicinal chemistry or chemical biology program focused on this privileged scaffold [2].

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